

A Comparative Guide to the Cross-Species Findings of SKF 82958

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Compound of Interest

Compound Name: Skf 82958

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings related to **SKF 82958**, a potent and selective dopamine D1 receptor full agonist, across various animal species. By summarizing key experimental data and outlining methodologies, this document aims to facilitate a deeper understanding of the compound's pharmacological profile and its translational potential.

Summary of In-Vivo Efficacy and Behavioral Effects

SKF 82958 has been demonstrated to be a valuable research tool for investigating the role of the dopamine D1 receptor in a variety of physiological and pathological processes. Its effects have been characterized in rodents (rats and mice), non-human primates (cynomolgus monkeys and common marmosets), and its potential therapeutic applications have been explored in models of Parkinson's disease and Autism Spectrum Disorder (ASD).

Quantitative Comparison of Behavioral Responses

The following tables summarize the dose-dependent effects of **SKF 82958** on various behavioral paradigms across different species.

Table 1: Discriminative Stimulus and Self-Administration in Rats

Experimental Paradigm	Species	Effective Dose Range (mg/kg)	Key Findings	Antagonists
Drug Discrimination	Rat (Sprague-Dawley)	0.03 (training dose)	Full substitution for the training dose; effects are dose-related.[1]	Attenuated by D1 antagonist SCH-39166; unaffected by D2 antagonist raclopride.[1]
Self-Administration	Rat	Not specified	Readily self-administered, suggesting reinforcing properties.[2]	Increased by D1 antagonist (+)SCH 23390; unaffected by D2 antagonist raclopride.[2]

Table 2: Effects on Locomotor Activity

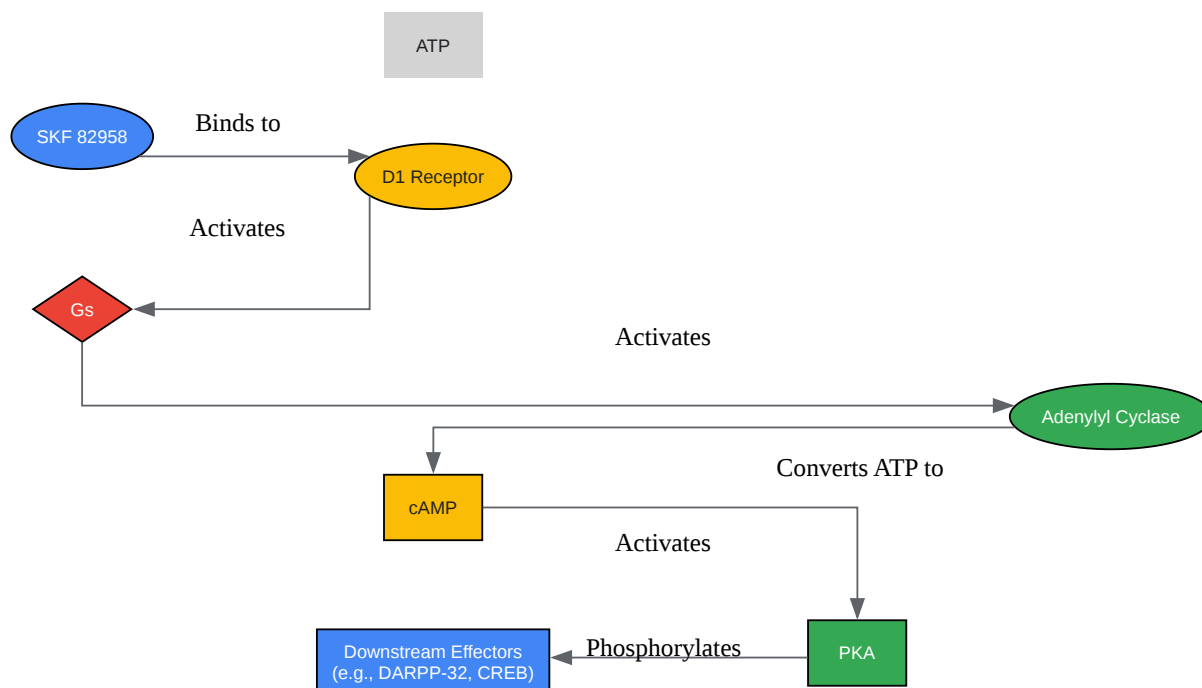
Species	Dose Range (mg/kg)	Effect on Locomotion	Experimental Context
Rat	0.051 - 3.3	Increased activity	In animals habituated to the environment.[3]
Mouse (Swiss-Webster)	1 - 10	Dose-related decrease in cocaine-induced hyperactivity. [4]	Co-administration with cocaine.[4]
Rat	0.05	Significant increase in locomotion.[5]	Place conditioning paradigm.[5]

Table 3: Therapeutic Potential in Disease Models

Disease Model	Species	Effective Dose	Key Therapeutic Outcome
Parkinson's Disease (MPTP-lesioned)	Cynomolgus Monkey	Not specified	Improved parkinsonism in combination with a partial D2 agonist (terguride) without inducing significant dyskinesias.[6]
Autism Spectrum Disorder (Shank3-deficient)	Mouse	Not specified	Reversed ASD-like behaviors, including repetitive behaviors and social interaction deficits.[7]

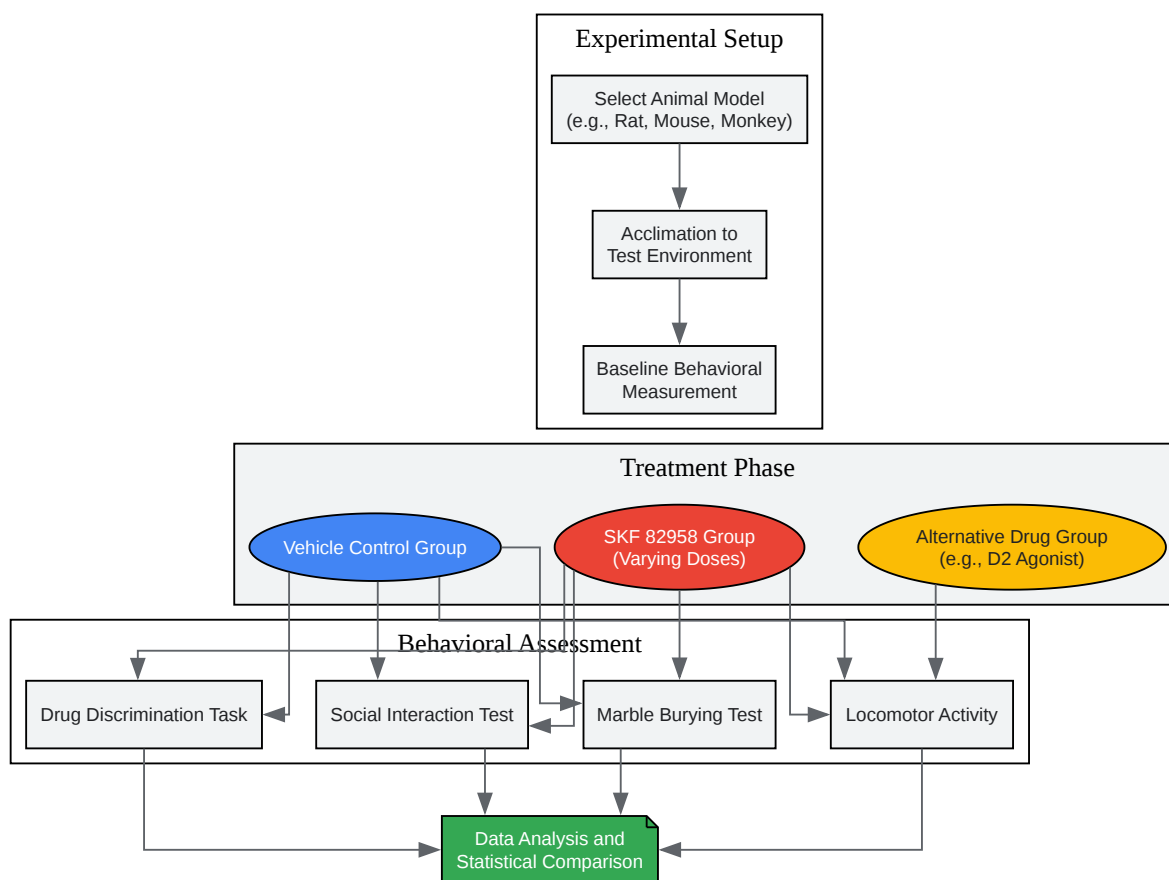
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling cascade initiated by **SKF 82958** and a typical experimental workflow for assessing its behavioral effects.



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SKF 82958 signaling pathway.



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Workflow for behavioral experiments.

Detailed Experimental Methodologies

The following sections provide an overview of the experimental protocols commonly employed in the cited studies.

Drug Discrimination Studies in Rats

- Subjects: Male Sprague-Dawley rats are typically used.[\[1\]](#)
- Apparatus: Standard two-lever operant conditioning chambers.
- Training: Rats are trained to press one lever after an injection of **SKF 82958** (e.g., 0.03 mg/kg) and another lever after a vehicle injection to receive a food reward.[\[1\]](#)
- Testing: Once a stable discrimination is achieved, test sessions are conducted with various doses of **SKF 82958** or other compounds to assess for substitution. The percentage of responses on the drug-appropriate lever is measured.[\[1\]](#)

Self-Administration Studies in Rats

- Subjects: Rats are surgically implanted with intravenous catheters.
- Apparatus: Operant conditioning chambers equipped with two levers.
- Procedure: Pressing the "active" lever results in an intravenous infusion of **SKF 82958**, while pressing the "inactive" lever has no consequence. The rate of responding on the active lever is taken as a measure of the drug's reinforcing properties.[\[2\]](#)
- Antagonist Studies: To confirm the receptor-mediated effects, animals are pre-treated with selective antagonists before the self-administration session. A compensatory increase in self-administration is interpreted as a blockade of the drug's reinforcing effects.[\[2\]](#)

Locomotor Activity Assessment

- Subjects: Mice or rats are used.
- Apparatus: Open-field arenas equipped with automated photobeam detectors to track movement.
- Procedure: Animals are habituated to the test environment before drug administration. Following an injection of **SKF 82958** or a control substance, locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.[\[3\]](#)[\[4\]](#)

Place Conditioning Paradigm

- Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
- Procedure:
 - Pre-test: The animal's initial preference for either chamber is determined.
 - Conditioning: Over several days, the animal receives an injection of **SKF 82958** and is confined to one chamber, and a vehicle injection while confined to the other chamber.
 - Post-test: The animal is allowed to freely explore both chambers, and the time spent in the drug-paired chamber is measured. A significant increase in time spent in the drug-paired chamber indicates that the drug has rewarding properties.[5]

Studies in MPTP-Lesioned Monkeys

- Model: Cynomolgus monkeys are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian symptoms.[6]
- Behavioral Assessment: Parkinsonian symptoms, such as bradykinesia, rigidity, and tremor, are scored by trained observers. Hyperactivity and dyskinesias are also monitored.[6]
- Treatment: Monkeys are treated with **SKF 82958** alone or in combination with other dopamine agonists, and the effects on parkinsonian scores and side effects are evaluated.[6]

Eye Blinking in Common Marmosets

- Subjects: Common marmosets are used due to their developed prefrontal cortex and ease of handling.[8]
- Procedure: Following administration of **SKF 82958** or other dopamine agonists, the number of eye blinks is counted over a specified period. This serves as a non-invasive indicator of central dopamine activity.[8]

Cross-Species Insights and Future Directions

The collective findings from studies in rodents and non-human primates indicate that **SKF 82958** is a potent D1 receptor agonist with consistent effects on motor activity and reward-

related behaviors. The demonstration of its therapeutic potential in primate models of Parkinson's disease and a mouse model of autism highlights its translational relevance.

However, it is important to note the species-specific differences in dose-response relationships and behavioral outcomes. For instance, the effects on locomotor activity can vary depending on the animal's habituation to the environment.[3] Future research should focus on direct, systematic cross-species comparisons of the pharmacokinetics and pharmacodynamics of **SKF 82958** to better predict its effects in humans. Such studies are crucial for the continued development of D1 receptor agonists for the treatment of neurological and psychiatric disorders.

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